Bienvenue dans la boutique en ligne BenchChem!

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Lipophilicity LogP Hansch analysis

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1203683-03-7) is a dual-substituted tetrahydroisoquinoline (THIQ) building block bearing a gem-dimethyl group at the C4 position and a trifluoromethyl substituent at the C7 position, supplied as the hydrochloride salt with a molecular weight of 265.70 g/mol. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules spanning dopamine D3 receptor modulation, phenylethanolamine N-methyltransferase (PNMT) inhibition, steroid sulfatase inhibition, and microtubule disruption.

Molecular Formula C12H15ClF3N
Molecular Weight 265.704
CAS No. 1203683-03-7
Cat. No. B598106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1203683-03-7
Synonyms4,4-diMethyl-7-(trifluoroMethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular FormulaC12H15ClF3N
Molecular Weight265.704
Structural Identifiers
SMILESCC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C.Cl
InChIInChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11;/h3-5,16H,6-7H2,1-2H3;1H
InChIKeyRQSPMPUHIAWNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1203683-03-7): Scaffold Profile and Procurement Context


4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1203683-03-7) is a dual-substituted tetrahydroisoquinoline (THIQ) building block bearing a gem-dimethyl group at the C4 position and a trifluoromethyl substituent at the C7 position, supplied as the hydrochloride salt with a molecular weight of 265.70 g/mol . The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules spanning dopamine D3 receptor modulation, phenylethanolamine N-methyltransferase (PNMT) inhibition, steroid sulfatase inhibition, and microtubule disruption [1]. This particular substitution pattern—combining the Thorpe-Ingold conformational restriction of 4,4-gem-dimethyl with the electron-withdrawing and lipophilicity-enhancing properties of the 7-CF3 group—represents a structurally differentiated entry within the THIQ chemical space that is not directly represented in published SAR campaigns [2].

Why Generic THIQ Scaffold Substitution Fails for 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1203683-03-7)


The 4,4-dimethyl-7-trifluoromethyl THIQ scaffold cannot be interchanged with simpler THIQ analogs because the two substituents operate through orthogonal mechanisms that together define the physicochemical and conformational profile. The gem-dimethyl group at C4 imposes Thorpe-Ingold angle compression that conformationally restricts the piperidine ring fusion and eliminates rotatable bonds (Rotatable_Bonds = 0), which directly impacts entropic considerations upon target binding and can shield proximal metabolic hotspots from Phase II glucuronidation [1]. Concomitantly, the 7-CF3 group contributes a Hansch hydrophobicity constant of π = 1.07, elevating the predicted LogP to 3.508 versus 2.314 for the 4,4-dimethyl analog lacking the CF3 group [2]. Removing either substituent—whether selecting 4,4-dimethyl-THIQ (CAS 78592-91-3, LogP 2.31, no CF3) or 7-CF3-THIQ (CAS 199678-32-5, conformationally flexible, no Thorpe-Ingold constraint)—yields a fundamentally different chemical entity with altered lipophilicity, conformational freedom, and metabolic vulnerability. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1203683-03-7) vs. Closest Structural Analogs


Predicted LogP Differentiation: 7-CF3 Contributes +1.19 Log Units Over the Non-Fluorinated 4,4-Dimethyl-THIQ Scaffold

The target compound has a computationally predicted LogP of 3.508, determined from its SMILES structure using ChemScene's computational chemistry pipeline . In contrast, the direct des-fluoro analog 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 78592-91-3), which lacks the 7-CF3 group, has a predicted LogP of 2.314 [1]. The observed difference of +1.19 log units is consistent with the established Hansch hydrophobicity constant for aromatic CF3 substitution (π = 1.07) [2]. This elevated LogP positions the target compound approximately 15-fold more lipophilic than its non-fluorinated counterpart, a magnitude of difference sufficient to alter membrane permeability, protein binding, and metabolic partitioning in biological assays.

Lipophilicity LogP Hansch analysis Drug-likeness Permeability

Conformational Restriction: Zero Rotatable Bonds via 4,4-gem-Dimethyl Thorpe-Ingold Effect vs. Conformationally Flexible 7-CF3-THIQ Analogs

The target compound has zero rotatable bonds (Rotatable_Bonds = 0), as confirmed by computational chemistry data from ChemScene . This is a direct consequence of the 4,4-gem-dimethyl substitution, which creates a quaternary carbon center that conformationally locks the piperidine ring fusion of the THIQ scaffold via the Thorpe-Ingold effect (angle compression) [1]. In contrast, the 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline scaffold (CAS 199678-32-5, MW 201.19) lacks the gem-dimethyl group and retains conformational flexibility around the saturated ring, with an estimated 1 rotatable bond associated with ring puckering自由度 . The elimination of rotatable bonds is a recognized strategy in medicinal chemistry for reducing the entropic penalty upon target binding and for improving ligand efficiency metrics.

Conformational restriction Thorpe-Ingold effect Rotatable bonds Entropic penalty Molecular recognition

Regioisomeric Differentiation: 7-CF3 Substitution vs. 6-CF3 Positional Isomer—Distinct Electronic and Steric Profiles on the THIQ Aromatic Ring

The target compound bears the trifluoromethyl group at the 7-position of the THIQ aromatic ring. Its direct regioisomer, 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1203686-10-5, MW 265.70, identical molecular formula C12H15ClF3N), places the CF3 at the 6-position . While both isomers share the same molecular weight and formula, the positional shift of the strongly electron-withdrawing CF3 group (Hammett σm = 0.43, σp = 0.54) alters the electronic distribution across the aromatic ring and the spatial orientation of the CF3 moiety relative to the THIQ amine [1]. In published 3-CF3-THIQ PNMT inhibitor SAR, the position and nature of aromatic substituents profoundly affect both target potency and α2-adrenoceptor selectivity; the 7-substituted analogs bearing lipophilic groups demonstrated higher PNMT inhibitory potency than analogs with hydrophilic 7-substituents [2]. This precedent establishes that the precise position of the CF3 substituent on the THIQ aromatic ring is a critical determinant of biological activity.

Regioisomerism Positional isomer SAR Electronic effects Binding orientation

Hydrochloride Salt Form: Verified Purity ≥98% and Defined Storage Stability for Reproducible Research vs. Free Base Handling Limitations

The target compound is supplied as the hydrochloride salt (CAS 1203683-03-7) with verified purity of ≥98% from both ChemScene (Cat. No. CS-0689606) and Leyan (Product No. 1760261), with recommended storage sealed in dry conditions at 2–8°C . The free base form, 4,4-dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1203686-61-6), is offered at 95% purity by several suppliers and is typically available only through custom synthesis . The hydrochloride salt provides defined stoichiometry, improved aqueous solubility for biological assay preparation, and protection of the secondary amine from atmospheric CO2 absorption and oxidation during storage. The Matrix Scientific entry notes the hydrochloride salt is classified as an irritant (H317, H319), which is standard for secondary amine hydrochloride salts and informs proper laboratory handling protocols .

Salt form Purity Hydrochloride Storage stability Reproducibility

TPSA and Hydrogen Bond Profile Differentiation: Impact on CNS Penetration Potential vs. Higher-TPSA THIQ Analogs

The target compound has a topological polar surface area (TPSA) of 12.03 Ų with 1 hydrogen bond acceptor and 1 hydrogen bond donor (the secondary amine), as computed by ChemScene . This TPSA falls well below the commonly cited CNS penetration threshold of <60–70 Ų and even below the more stringent threshold of <40 Ų for optimal brain exposure [1]. Critically, the TPSA is identical to that of the non-fluorinated 4,4-dimethyl-THIQ scaffold (also 12.03 Ų, from Chembase [2]), confirming that the CF3 group contributes no additional polar surface area. However, the elevated LogP of 3.508 (vs. 2.314 for the non-fluorinated analog) provides a superior logP/TPSA ratio that may favor passive membrane permeation. The zero rotatable bond count, combined with sub-40 TPSA and moderate LogP, places this scaffold in favorable CNS drug-like chemical space according to Wager criteria.

TPSA CNS penetration Blood-brain barrier Drug-likeness Physicochemical properties

Metabolic Stability Rationale: gem-Dimethyl Steric Shielding of the THIQ Secondary Amine and Adjacent Positions

The 4,4-gem-dimethyl group provides steric bulk adjacent to the secondary amine of the THIQ scaffold, which can shield this metabolically vulnerable site from oxidative N-dealkylation by cytochrome P450 enzymes and from Phase II conjugation. Literature precedent demonstrates that gem-dimethyl incorporation adjacent to metabolically labile positions reduces glucuronidation rates and improves metabolic stability in drug discovery programs [1]. For THIQ scaffolds specifically, the C3/C1 substitution pattern has been shown to profoundly affect antiproliferative activity and tubulin binding; C3-gem-dimethyl substitution greatly decreases antiproliferative activity relative to unsubstituted analogs, demonstrating that the gem-dimethyl group is not merely a passive spectator but actively modulates biological outcomes [2]. The target compound's 4,4-gem-dimethyl motif (rather than the more common C3-substitution pattern in literature THIQ SAR) places the steric shield at a unique position within the saturated ring, creating a distinct steric and metabolic profile not captured by existing THIQ SAR campaigns focused on C1, C3, or N-substitution.

Metabolic stability gem-Dimethyl Steric shielding Phase II metabolism Glucuronidation

Optimal Research and Procurement Application Scenarios for 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1203683-03-7)


CNS-Targeted Medicinal Chemistry: Exploiting Sub-40 TPSA and Conformational Restriction for Blood-Brain Barrier Penetration

The target compound's TPSA of 12.03 Ų, zero rotatable bonds, moderate LogP of 3.508, and single H-bond donor/acceptor pair place it within the favorable CNS multiparameter optimization (MPO) space [1]. Medicinal chemistry programs targeting neurological or psychiatric indications can use this scaffold as a starting point for library synthesis, leveraging the Thorpe-Ingold conformational pre-organization (4,4-gem-dimethyl) to reduce entropic binding penalties and the 7-CF3 group to fine-tune lipophilicity without increasing TPSA. The hydrochloride salt form (≥98% purity) is directly compatible with in vitro blood-brain barrier permeability assays (e.g., PAMPA-BBB, MDCK-MDR1) without requiring additional salt conversion steps .

Structure-Activity Relationship (SAR) Exploration of THIQ 7-Position Substitution with a Fixed Conformational Constraint

For SAR studies investigating the effect of 7-position substituents on the THIQ scaffold, this compound provides a fixed, conformationally constrained 4,4-dimethyl background. Published PNMT inhibitor SAR demonstrated that 7-substituent lipophilicity correlates with target potency for 3-CF3-THIQ analogs: lipophilic 7-substituents yielded higher PNMT inhibitory potency than hydrophilic ones [2]. The target compound, with its 7-CF3 group (Hansch π = 1.07), represents the lipophilic end of this substituent spectrum. Researchers can use this scaffold to compare 7-substituent effects while the 4,4-gem-dimethyl group eliminates conformational flexibility as a confounding variable, enabling cleaner SAR interpretation.

Building Block for Library Synthesis Requiring High Lipophilicity and Low TPSA in Fragment-Based Drug Discovery

The compound's combination of LogP 3.508 and TPSA 12.03 Ų makes it a suitable building block for fragment-based drug discovery (FBDD) libraries targeting hydrophobic binding pockets. In FBDD, fragments with sub-20 heavy atom count, moderate lipophilicity (LogP 2–4), and minimal polar surface area are preferred for detecting weak but ligand-efficient binding interactions [3]. The hydrochloride salt provides a defined, weighable form for accurate solution preparation in fragment screening cocktails. The 7-CF3 group also serves as a convenient ¹⁹F NMR probe for ligand-observed screening experiments, enabling direct detection of fragment binding without requiring protein observation.

Comparative Metabolic Stability Studies: Evaluating the gem-Dimethyl Steric Shield Hypothesis in the THIQ Scaffold

The 4,4-gem-dimethyl motif adjacent to the secondary amine provides a testable hypothesis for metabolic stability enhancement through steric shielding of the amine nitrogen from oxidative metabolism [4]. Researchers can procure both the target compound (with gem-dimethyl) and its direct comparator 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 199678-32-5, without gem-dimethyl) to conduct head-to-head metabolic stability assays in liver microsomes or hepatocytes. The predicted LogP difference of ~1.2 units between these two compounds also allows simultaneous evaluation of the interplay between lipophilicity-driven metabolic clearance and steric protection, providing a well-controlled experimental system for studying gem-dimethyl effects on THIQ metabolism.

Quote Request

Request a Quote for 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.